Cas no 1273604-70-8 (1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid)

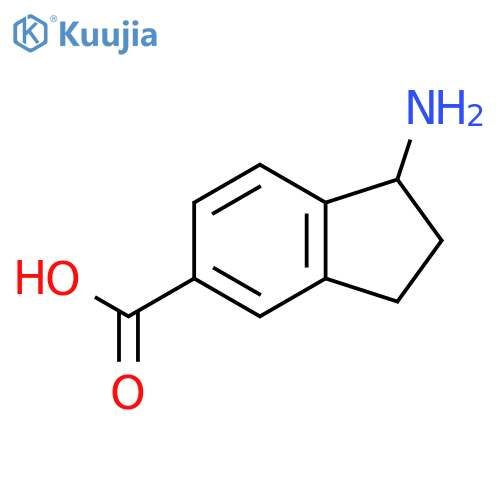

1273604-70-8 structure

商品名:1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

CAS番号:1273604-70-8

MF:C10H11NO2

メガワット:177.199842691422

CID:4726982

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

- 1-AMINOINDANE-5-CARBOXYLIC ACID

- FCH1143503

- AX8297364

- 1H-Indene-5-carboxylic acid, 1-amino-2,3-dihydro-,

-

- インチ: 1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)

- InChIKey: ZFBHHXHSPRMSQS-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC2=C(C=1)CCC2N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- トポロジー分子極性表面積: 63.3

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM270393-1g |

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 97% | 1g |

$854 | 2024-08-02 | |

| Enamine | EN300-7548964-1.0g |

1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 95.0% | 1.0g |

$800.0 | 2025-03-22 | |

| Enamine | EN300-7548964-0.25g |

1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 95.0% | 0.25g |

$735.0 | 2025-03-22 | |

| Enamine | EN300-7548964-0.5g |

1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 95.0% | 0.5g |

$768.0 | 2025-03-22 | |

| Alichem | A079000329-1g |

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 97% | 1g |

984.90 USD | 2021-06-15 | |

| Enamine | EN300-7548964-2.5g |

1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 95.0% | 2.5g |

$1568.0 | 2025-03-22 | |

| Enamine | EN300-7548964-5.0g |

1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 95.0% | 5.0g |

$2318.0 | 2025-03-22 | |

| Enamine | EN300-7548964-0.05g |

1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 95.0% | 0.05g |

$671.0 | 2025-03-22 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02219-5g |

1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 97% | 5g |

$2322 | 2023-09-07 | |

| Chemenu | CM270393-5g |

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid |

1273604-70-8 | 97% | 5g |

$1571 | 2024-08-02 |

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1273604-70-8 (1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 13769-43-2(potassium metavanadate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量